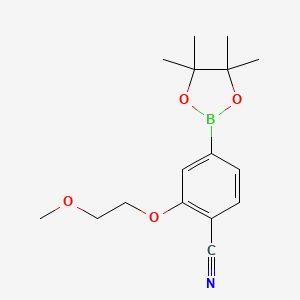

2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

説明

2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester derivative featuring a benzonitrile core substituted with a tetramethyl-1,3,2-dioxaborolane group at the para position and a 2-methoxyethoxy moiety at the ortho position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl systems . The tetramethyl-1,3,2-dioxaborolane group enhances stability and reactivity under catalytic conditions, while the 2-methoxyethoxy substituent improves solubility in polar solvents, facilitating its use in diverse reaction environments.

Its structural design aligns with intermediates in pharmaceuticals and materials science, particularly in the development of charge-transfer dyads and bioactive molecules .

特性

IUPAC Name |

2-(2-methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO4/c1-15(2)16(3,4)22-17(21-15)13-7-6-12(11-18)14(10-13)20-9-8-19-5/h6-7,10H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTJISBSQNPWBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the coupling of a benzonitrile derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base in an organic solvent. The reaction conditions often include heating the mixture to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The methoxyethoxy and dioxaborolan groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

科学的研究の応用

2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of advanced materials and in various industrial processes.

作用機序

The mechanism by which 2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The methoxyethoxy group enhances the solubility and stability of the compound, facilitating its use in different environments.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, highlighting their molecular properties, synthesis, and applications:

Structural and Functional Analysis

- Substituent Effects: Electron-Donating Groups (e.g., 2-Methoxyethoxy): Enhance solubility and modulate electronic effects, improving coupling efficiency in polar solvents. For example, 2-(2-Methoxyethoxy)-substituted derivatives exhibit superior reactivity in Suzuki-Miyaura reactions compared to non-polar analogs like 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile . Boronic Ester Position: Para-substituted boronic esters (e.g., 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) are more stable and reactive than meta-substituted analogs due to reduced steric hindrance during catalysis .

Thermal and Chemical Stability :

- Applications: Pharmaceutical Intermediates: Derivatives like 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile are critical in synthesizing small-molecule kinase inhibitors, leveraging their crystallographic predictability . Materials Science: Meta-terphenyl-linked dyads (e.g., from CAS 171364-82-2) exhibit tunable intramolecular charge transfer, useful in organic electronics .

生物活性

The compound 2-(2-Methoxyethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dioxaborolane moiety, which is known for its reactivity in various chemical contexts. Its molecular formula is , and it has a molecular weight of approximately 281.15 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in critical signaling pathways. For example, dioxaborolanes are often investigated for their ability to modulate kinases and phosphatases, which play pivotal roles in cell signaling.

- Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties by inhibiting pathways associated with neurodegeneration. Studies suggest that boron-containing compounds can activate neurotrophic factors that support neuronal survival and growth.

- Anticancer Potential : Some derivatives of boron compounds exhibit anticancer properties by targeting specific oncogenic pathways. The interaction with bromodomain-containing proteins (BRD4) has been highlighted as a promising target for cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Neuroprotection : A study demonstrated that similar dioxaborolane derivatives could protect neuronal cells from oxidative stress-induced apoptosis by activating the Akt signaling pathway . This suggests that our compound may also possess neuroprotective properties.

- Anticancer Activity : Research on BRD4 inhibitors has shown that boron-containing compounds can effectively suppress c-MYC expression in various cancer cell lines, leading to reduced proliferation rates . This indicates a potential application in cancer treatment.

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm substituent positions and boronate ester formation (e.g., tetramethyl dioxaborolane protons at δ 1.2–1.4 ppm).

- ¹¹B NMR : Validate boron environment (signal near δ 30 ppm for sp²-hybridized boron).

- IR Spectroscopy : Detect nitrile stretch (~2220 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹).

- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns.

For ambiguous signals, 2D NMR (HSQC, HMBC) resolves connectivity .

How can researchers optimize reaction yields when using this compound in cross-coupling reactions under moisture-sensitive conditions?

Q. Advanced

- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂ with SPhos ligand) to enhance turnover.

- Solvent Drying : Use molecular sieves (4Å) in THF or toluene to sequester trace water.

- Base Selection : Test Cs₂CO₃ or K₃PO₄ for improved deprotonation efficiency.

- DOE Approach : Evaluate variables (temperature: 80–110°C, stoichiometry: 1:1–1.2) via fractional factorial design.

Yield improvements (>75%) are achievable with pre-activation of the boronate ester via sonication in anhydrous solvent .

What strategies address contradictory NMR data observed during structural analysis of this boronate ester?

Q. Advanced

- Dynamic Effects : Use variable-temperature NMR (VT-NMR) to resolve splitting caused by restricted rotation in the dioxaborolane ring.

- Deuteration Studies : Compare ¹H NMR spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.

- 11B NMR Optimization : Add relaxation agents (e.g., Cr(acac)₃) to sharpen broad signals.

- X-ray Crystallography : Resolve ambiguities by determining crystal structure if single crystals form .

How should researchers design experiments to investigate the hydrolytic stability of the tetramethyl dioxaborolane moiety in physiological buffers?

Q. Advanced

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and acetate buffer (pH 5.0) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Kinetic Analysis : Calculate hydrolysis half-life (t₁/₂) using first-order kinetics.

- 11B NMR Tracking : Observe boron speciation (boronate ester → boronic acid) to confirm hydrolysis pathways.

- Stabilizer Screening : Test additives (e.g., cyclodextrins) to prolong stability .

What are the primary research applications of this compound in academic settings?

Q. Basic

- Medicinal Chemistry : Intermediate for biaryl motifs in kinase inhibitors (e.g., EGFR inhibitors).

- Materials Science : Building block for conjugated polymers in organic light-emitting diodes (OLEDs).

- Chemical Biology : Probe for studying boron-mediated interactions in enzymatic systems .

How can researchers mitigate byproduct formation during Suzuki-Miyaura coupling with this boronate ester?

Q. Advanced

- Protecting Groups : Temporarily mask the nitrile with a trimethylsilyl group to prevent cyano-palladium interactions.

- Ligand Screening : Test bulky ligands (e.g., XPhos) to suppress homocoupling.

- Reaction Monitoring : Use TLC or inline IR to detect intermediates (e.g., boronic acid).

- Workup Optimization : Quench with EDTA to sequester Pd residues before purification .

What computational methods support the rational design of derivatives based on this compound?

Q. Advanced

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electronic effects of substituents on boron reactivity.

- Molecular Docking : Screen derivatives against target proteins (e.g., proteases) to prioritize synthesis.

- QSAR Modeling : Correlate logP and steric parameters with cross-coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。